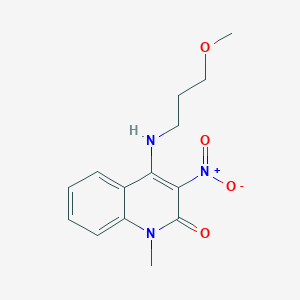

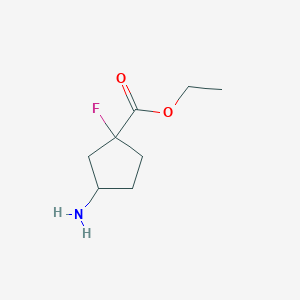

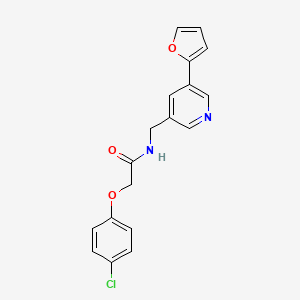

![molecular formula C16H13N3O5S2 B2362959 4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886936-09-0](/img/structure/B2362959.png)

4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a chemical compound with the molecular formula C16H13N3O5S2 and a molecular weight of 391.42. It has been studied for its anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of this compound has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have been evaluated for their anti-inflammatory activity .Scientific Research Applications

1. Electrophysiological Activity in Cardiac Research

4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide and its derivatives are explored for their cardiac electrophysiological activities. Such compounds, including N-substituted imidazolylbenzamides or benzene-sulfonamides, have shown potency in in vitro Purkinje fiber assays, comparable to other class III agents in clinical trials (Morgan et al., 1990).

2. Antimicrobial and Antifungal Properties

This compound and its derivatives have demonstrated significant antimicrobial and antifungal activities. Pharmacological studies indicate sensitivity to both Gram-positive and Gram-negative bacteria, as well as effectiveness against Candida albicans (Sych et al., 2019).

3. Anticancer Potential

There is ongoing research into the pro-apoptotic and anticancer capabilities of these compounds. Some derivatives have shown high activity against cancer cell lines, including melanoma, with certain compounds inhibiting human carbonic anhydrase isoforms (Yılmaz et al., 2015). Others have demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

4. Inhibition of Glutathione S-Transferase

Research has also focused on derivatives of this compound as inhibitors of glutathione S-transferase, a protein involved in inhibiting apoptosis. Studies have shown that certain benzamide derivatives can disrupt this protein’s interaction with other cellular components, suggesting potential in cancer therapy (Di Paolo et al., 2019).

5. Antimalarial and Antiviral Research

Investigations include the potential use of these compounds as antimalarial and antiviral agents. Some studies have shown promising results in inhibiting malaria parasites and COVID-19 (Fahim & Ismael, 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d]thiazol-2-yl)thiazolidin-4-ones, have been reported to inhibit hiv-1 reverse transcriptase (rt) . RT is an enzyme that plays a crucial role in the replication of HIV-1 .

Mode of Action

Similar compounds have shown to bind to the allosteric center of rt . The most active derivatives of these compounds exhibit an uncompetitive inhibition mode . This means they bind to the enzyme-substrate complex, altering the enzyme’s activity .

Biochemical Pathways

Given the potential target of rt, it can be inferred that the compound may interfere with the viral replication pathway of hiv-1 .

Pharmacokinetics

Similar compounds have been reported to have good thermal and electrochemical stability , which could potentially impact their bioavailability.

Result of Action

Similar compounds have shown to inhibit the activity of rt, thereby potentially preventing the replication of hiv-1 .

Action Environment

Similar compounds have been reported to have good thermal and electrochemical stability , suggesting they may be robust against various environmental conditions.

Properties

IUPAC Name |

4-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S2/c1-2-26(23,24)12-6-3-10(4-7-12)15(20)18-16-17-13-8-5-11(19(21)22)9-14(13)25-16/h3-9H,2H2,1H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZJRLGVKBKLQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

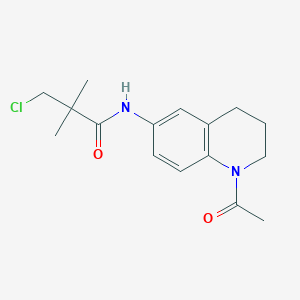

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide](/img/structure/B2362878.png)

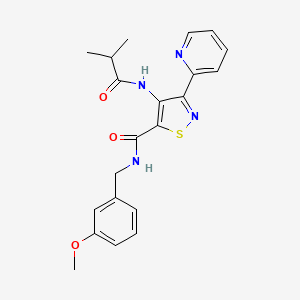

![Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2362884.png)

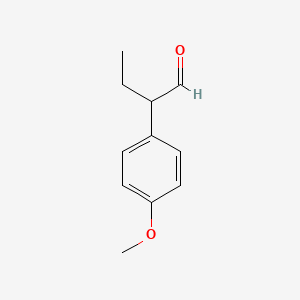

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2362895.png)

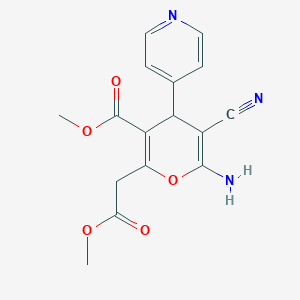

![Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2362897.png)